molecular formula C6H11N3O6 B14321135 2,2-Dinitropropyl dimethylcarbamate CAS No. 112513-63-0

2,2-Dinitropropyl dimethylcarbamate

Cat. No.: B14321135
CAS No.: 112513-63-0
M. Wt: 221.17 g/mol
InChI Key: DWLYCTIZWLPHEZ-UHFFFAOYSA-N
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Description

2,2-Dinitropropyl dimethylcarbamate is a chemical compound with the molecular formula C6H11N3O6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dinitropropyl dimethylcarbamate typically involves the reaction of 2,2-dinitropropyl alcohol with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dinitropropyl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2,2-Dinitropropyl dimethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dinitropropyl dimethylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes and proteins, thereby altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of enzymatic activity and protein interactions .

Comparison with Similar Compounds

  • Bis(2,2-dinitropropyl) acetal
  • Bis(2,2-dinitropropyl) formal
  • 2,2-Dinitropropyl acrylate

Comparison: 2,2-Dinitropropyl dimethylcarbamate is unique due to its specific carbamate group, which imparts distinct chemical and physical propertiesThe presence of the carbamate group also influences its interactions with biological molecules, making it a compound of interest in various research fields .

Properties

CAS No.

112513-63-0

Molecular Formula

C6H11N3O6

Molecular Weight

221.17 g/mol

IUPAC Name

2,2-dinitropropyl N,N-dimethylcarbamate

InChI

InChI=1S/C6H11N3O6/c1-6(8(11)12,9(13)14)4-15-5(10)7(2)3/h4H2,1-3H3

InChI Key

DWLYCTIZWLPHEZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)N(C)C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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